molecular formula C10H21Cl2N3O B1523458 N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride CAS No. 1311318-04-3

N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride

Número de catálogo: B1523458
Número CAS: 1311318-04-3
Peso molecular: 270.2 g/mol
Clave InChI: HALWWZLPDQQTRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride is a chemical compound with the molecular formula C₁₀H₁₉N₃O·2HCl. It is a derivative of cyclopropylamine and piperazine, featuring a cyclopropyl group attached to a propanamide backbone with a piperazine ring at the 3-position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Cyclopropylamine and piperazine are the primary starting materials.

  • Reaction Steps:

    • Step 1: Cyclopropylamine is reacted with chloroacetic acid to form cyclopropyl-2-chloroacetamide.

    • Step 2: The resulting cyclopropyl-2-chloroacetamide is then reacted with piperazine to form N-cyclopropyl-3-(piperazin-1-yl)propanamide.

    • Step 3: The final product is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the piperazine ring or other functional groups within the molecule.

  • Substitution: Substitution reactions can occur at the cyclopropyl or piperazine rings, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the piperazine ring or other functional groups.

  • Substitution Products: Different substituted derivatives based on the nucleophile or electrophile used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

  • Histamine H3 Receptor Antagonism : This compound has been identified as a non-imidazole alkylamine that acts as a histamine H3 receptor antagonist. Histamine H3 receptors are involved in the regulation of neurotransmitter release, making this compound a potential treatment for neurological disorders such as schizophrenia and cognitive dysfunctions associated with Alzheimer's disease .
  • Antidepressant Activity : Research has indicated that compounds with similar structural motifs may serve as partial agonists at nicotinic acetylcholine receptors, which are implicated in mood regulation. This suggests that this compound could have antidepressant effects .

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

a. Neurological Disorders

Research indicates that this compound may be beneficial in treating conditions such as:

  • Schizophrenia : By antagonizing histamine H3 receptors, it could enhance dopaminergic signaling, potentially alleviating symptoms of schizophrenia.

b. Mood Disorders

Given its potential antidepressant properties, it is being investigated for use in:

  • Major Depressive Disorder (MDD) : Its ability to act on nicotinic acetylcholine receptors may provide new avenues for antidepressant therapies .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

StudyFocusFindings
Histamine H3 Receptor AntagonismDemonstrated efficacy in enhancing cognitive function in animal models.
Antidepressant ActivityShowed promise in preclinical trials for MDD with improved receptor binding profiles compared to existing treatments.

Mecanismo De Acción

The mechanism by which N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

  • N-cyclopropyl-2-piperazin-1-ylacetamide

  • N-cyclopropyl-2-(piperazin-1-yl)acetamide

Actividad Biológica

N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a propanamide backbone with a piperazine moiety. The presence of these functional groups is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperazine ring is known for modulating neurotransmitter systems, particularly in the central nervous system (CNS).

  • Receptor Interaction : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and signal transduction pathways.
  • Enzyme Inhibition : The compound can form complexes with enzymes, inhibiting their activity and altering metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
HepG20.51
SMMC-77211.39
Jurkat<0.50

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as ROS elevation and mitochondrial dysfunction.

Antibacterial Activity

The compound has also shown antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial topoisomerases, crucial for DNA replication:

Bacterial StrainMIC (µM)Reference
E. coli0.013
S. aureus0.324

This activity positions it as a potential candidate for developing new antibacterial agents.

Neuropharmacological Effects

In addition to its anticancer and antibacterial properties, this compound has been evaluated for neuropharmacological activities:

  • Anticonvulsant Effects : Studies have indicated that this compound may interact with voltage-gated sodium channels, contributing to its anticonvulsant properties in animal models .
  • Analgesic Properties : It has been tested for antinociceptive effects in pain models, showing promise in reducing pain responses without significant toxicity .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Anticancer Study : A study demonstrated that this compound significantly inhibited tumor growth in HepG2 xenograft models, supporting its further development as an anticancer agent .
  • Neurotoxicity Assessment : In assessments for neurotoxicity, the compound showed no significant adverse effects on neuronal cells, indicating a favorable safety profile for CNS applications .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Piperazine Ring

The piperazine moiety, a six-membered ring with two nitrogen atoms, is a reactive site for nucleophilic substitution. Common reactions include:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
AlkylationAlkyl halides (e.g., CH₃I) in polar aprotic solvents (e.g., DMF)Formation of mono- or di-alkylated piperazine derivatives
AcylationAcid chlorides (e.g., acetyl chloride) under basic conditionsN-Acylpiperazine derivatives
Coupling ReactionsCarbonyldiimidazole (CDI) in DMFAmide bond formation with arylpiperazines

The secondary amines in the piperazine ring can act as nucleophiles, reacting with electrophiles such as alkyl halides or carbonyl compounds. For example, alkylation could yield derivatives with modified pharmacological profiles.

Amide Hydrolysis

The cyclopropyl-linked amide group may undergo hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Acidic HydrolysisConcentrated HCl, refluxCyclopropylamine and carboxylic acid
Basic HydrolysisNaOH, aqueous ethanol, heatSodium carboxylate and cyclopropylamine

Hydrolysis of the amide bond would cleave the molecule into cyclopropylamine and a carboxylic acid derivative. Stability studies suggest that the hydrochloride salt form (as in this compound) may slow hydrolysis compared to free bases .

Reactivity of the Cyclopropane Ring

The cyclopropyl group is generally stable but can undergo ring-opening under strong acidic or oxidative conditions:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
OxidationKMnO₄, H₂O, heatFormation of dicarboxylic acid derivatives
Acid-Catalyzed OpeningH₂SO₄ or HClO₄Linear alkane derivatives

Oxidation with potassium permanganate could convert the cyclopropane ring into a dicarboxylic acid, altering the molecule’s hydrophilicity.

Salt Formation and Acid-Base Reactions

As a dihydrochloride salt, the compound can participate in acid-base equilibria:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
NeutralizationNaOH or NH₄OHFree base form (N-cyclopropyl-3-(piperazin-1-yl)propanamide)
Salt ExchangeAgNO₃ in aqueous solutionPrecipitation of AgCl and nitrate salt

The free base form is less water-soluble but more reactive in organic solvents, enabling further functionalization .

Coordination Chemistry

The piperazine nitrogen atoms can act as ligands for metal ions:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
ComplexationTransition metal salts (e.g., CuCl₂)Stable metal-piperazine complexes

Such complexes may exhibit distinct physicochemical properties, including altered solubility or catalytic activity.

Photochemical and Thermal Stability

Piperazine derivatives are sensitive to prolonged heat or UV exposure:

ConditionObserved Degradation PathwaysMitigation StrategiesReferences
Thermal DecompositionCleavage of amide bonds above 150°CStorage at controlled temperatures
UV-Induced OxidationFormation of N-oxides or peroxidesUse of amber glassware or inert atmospheres

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride to ensure high purity and yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclopropane carboxamide intermediates and subsequent coupling with piperazine derivatives. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HCl) under inert atmospheres to minimize side reactions .
  • Salt formation : React the free base with hydrochloric acid in anhydrous ethanol to precipitate the dihydrochloride salt .
  • Purification : Employ recrystallization (ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) to achieve >95% purity .
    • Critical Parameters : Monitor pH during salt formation and optimize solvent ratios for crystallization to avoid residual solvents .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR spectra with published data for analogous piperazine-cyclopropane derivatives (e.g., δ 2.8–3.2 ppm for piperazine protons, δ 0.6–1.2 ppm for cyclopropane protons) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]+^+) and isotopic patterns .
  • Elemental analysis : Match calculated and observed C, H, N, and Cl percentages (±0.4%) .

Q. What analytical methods are recommended for assessing purity and stability?

  • Methodological Answer :

  • HPLC-UV/ELSD : Use a gradient elution (5–95% acetonitrile in 0.1% formic acid) to detect impurities ≤0.1% .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen (heating rate: 10°C/min) to identify decomposition points .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

  • Methodological Answer :

  • Standardize assay conditions : Use uniform buffer systems (e.g., Tris-HCl, pH 7.4) and radioligands (e.g., 3H^3H-labeled antagonists) to minimize variability .
  • Competitive binding assays : Perform displacement studies with known agonists/antagonists (e.g., serotonin or dopamine receptor ligands) to validate selectivity .
  • Data normalization : Express results as % inhibition relative to controls and apply Hill slope analysis to account for cooperativity .

Q. What computational strategies can predict reaction pathways for optimizing synthesis?

  • Methodological Answer :

  • Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify rate-limiting steps .
  • Machine learning (ML) : Train models on historical reaction data (e.g., solvent, temperature, catalyst) to predict optimal conditions .
  • Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., temperature, stoichiometry) and reduce experimental runs by 50% .

Q. How can researchers design in vivo studies to evaluate neuropharmacological effects?

  • Methodological Answer :

  • Dose-response profiling : Administer 1–100 mg/kg (oral or intraperitoneal) in rodent models and measure behavioral outcomes (e.g., locomotor activity, forced swim test) .
  • Receptor occupancy assays : Use ex vivo autoradiography with 11C^{11}C-labeled tracers to correlate plasma concentrations with target engagement .
  • Metabolite identification : Collect plasma/brain samples post-administration and analyze via LC-MS/MS to detect active metabolites .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles?

  • Methodological Answer :

  • Solubility screening : Test compound in 10+ solvents (e.g., DMSO, PBS, ethanol) using nephelometry or UV-Vis spectroscopy .
  • pH-solubility profiling : Adjust pH (1–10) and measure solubility to identify ionizable groups influencing dissolution .
  • Cross-validate methods : Compare shake-flask vs. potentiometric titration results to rule out methodological artifacts .

Q. What strategies mitigate batch-to-batch variability in biological activity?

  • Methodological Answer :

  • Strict QC protocols : Enforce ≥95% purity (HPLC) and identical salt forms (via XRD) for all batches .
  • Bioactivity normalization : Express IC50_{50} values relative to an internal reference compound in each assay .
  • Stability monitoring : Pre-test batches under assay conditions (e.g., 37°C for 24 hours) to confirm integrity .

Q. Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC160–165°C (decomposition)
LogP (lipophilicity)Shake-flask (octanol/water)1.8 ± 0.2
Aqueous Solubility (pH 7.4)UV-Vis (PBS)2.3 mg/mL
Plasma Protein BindingEquilibrium dialysis85–90%

Propiedades

IUPAC Name

N-cyclopropyl-3-piperazin-1-ylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.2ClH/c14-10(12-9-1-2-9)3-6-13-7-4-11-5-8-13;;/h9,11H,1-8H2,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALWWZLPDQQTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.